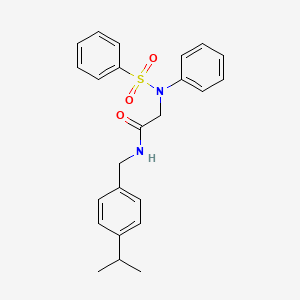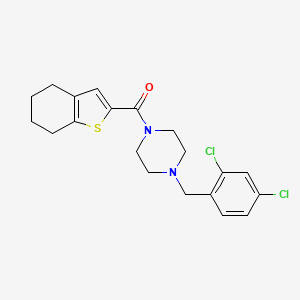![molecular formula C26H34N4O2 B4627498 1-[1-(2-methoxyethyl)-3-piperidinyl]-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4627498.png)
1-[1-(2-methoxyethyl)-3-piperidinyl]-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine
Vue d'ensemble
Description
The chemical structure belongs to a class of compounds known for their complex synthesis and multifaceted chemical properties. While direct studies on this specific compound were not found, research on similar chemical structures provides a foundation for understanding its potential synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For example, Kumar et al. (2004) describe the synthesis of a compound with potential imaging capabilities, using a precursor synthesized in five steps with a 30% overall yield (Kumar et al., 2004). This illustrates the intricate processes that could be involved in synthesizing the compound .
Molecular Structure Analysis
Structural analysis techniques such as NMR, FT-IR, and X-ray crystallography are crucial for understanding the molecular structure of complex compounds. For instance, Shimoga et al. (2018) characterized a synthesized compound using these spectroscopic methods, providing a detailed analysis of its molecular structure (Shimoga et al., 2018).
Chemical Reactions and Properties
The reactivity and chemical behavior of compounds can be inferred from studies on similar molecules. For example, research by Minegishi et al. (2015) on a series of indenopyrazoles sheds light on their antiproliferative activity and the role of specific functional groups in determining their chemical properties (Minegishi et al., 2015).
Applications De Recherche Scientifique
G Protein-Biased Dopaminergics Discovery
A study by Möller et al. (2017) explored 1,4-disubstituted aromatic piperazines, recognizing aminergic G protein-coupled receptors. Incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage into the arylpiperazine core led to high-affinity dopamine receptor partial agonists. These compounds favor G protein activation over β-arrestin recruitment, showing antipsychotic activity in vivo, which indicates their potential as novel therapeutics in dopaminergic systems (Möller et al., 2017).
Synthesis and PET Ligand Potential
Kumar et al. (2004) described the synthesis of a potential PET imaging agent targeting CB1 receptors. The research focused on the chemical synthesis and in vitro evaluation of the agent, demonstrating its selective labeling of CB1 receptors in human brain samples. This study highlights the compound's potential in imaging studies related to cannabinoid receptors (Kumar et al., 2004).
Propriétés
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-3-yl]-N-[[1-methyl-3-(4-phenoxyphenyl)pyrazol-4-yl]methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-29-20-23(18-27-17-21-7-6-14-30(19-21)15-16-31-2)26(28-29)22-10-12-25(13-11-22)32-24-8-4-3-5-9-24/h3-5,8-13,20-21,27H,6-7,14-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRFBQZLFWFDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OC3=CC=CC=C3)CNCC4CCCN(C4)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-methoxyethyl)piperidin-3-yl]-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4627424.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4627430.png)






![4-methoxy-3-(4-morpholinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4627460.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4627472.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627479.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4627493.png)